Ethyl 4-[({1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-{2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a tetrahydroquinoxalinone moiety, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorobenzoyl derivative, followed by the formation of the tetrahydroquinoxalinone core. The final step involves the esterification of the benzoate group with ethyl alcohol under acidic or basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and benzoate rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted quinoxalines, reduced tetrahydroquinoxalines, and halogenated derivatives .
Scientific Research Applications
ETHYL 4-{2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-((2-FLUOROBENZOYL)AMINO)BENZOATE
- PROPYL 4-((4-FLUOROBENZOYL)AMINO)BENZOATE
- METHYL 4-((2-(2-((4-FLUOROBENZOYL)AMINO)ACETYL)CARBOHYDRAZONOYL)PHENOXY)METHYL)BENZOATE
Uniqueness
ETHYL 4-{2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE is unique due to its combination of a fluorobenzoyl group and a tetrahydroquinoxalinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H22FN3O5 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-fluorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H22FN3O5/c1-2-35-26(34)17-9-13-19(14-10-17)28-23(31)15-22-24(32)29-20-5-3-4-6-21(20)30(22)25(33)16-7-11-18(27)12-8-16/h3-14,22H,2,15H2,1H3,(H,28,31)(H,29,32) |
InChI Key |
SMOYPDJRLKGPNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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